molecular formula C14H20N2 B13039330 (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine

Cat. No.: B13039330
M. Wt: 216.32 g/mol
InChI Key: ZUIMIERCUULAAC-AWEZNQCLSA-N
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Description

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine (CAS 1269981-36-3) is a chiral small molecule of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of molecules designed as negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor . Research indicates that this scaffold was rationally designed by merging key structural features of prototypic CB1 NAMs, and it occupies the same allosteric binding pocket within the receptor . Targeting the CB1 receptor allosterically offers a potential therapeutic approach for conditions like substance use disorders, as it can modulate receptor signaling with a potential "ceiling effect," which may provide a safer profile compared to orthosteric ligands . The compound features a cyclopropyl group and a 4-(pyrrolidin-1-yl)phenyl moiety, which are critical for its three-dimensional structure and interaction with the receptor . It is supplied for research purposes to support the study of the endocannabinoid system and the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(S)-cyclopropyl-(4-pyrrolidin-1-ylphenyl)methanamine

InChI

InChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m0/s1

InChI Key

ZUIMIERCUULAAC-AWEZNQCLSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)[C@H](C3CC3)N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the pyrrolidine moiety with other functional groups, depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Compounds with different functional groups replacing the pyrrolidine moiety

Scientific Research Applications

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to structurally related amines with variations in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Formula (MW) Key Properties/Notes References
(S)-Cyclopropyl[4-(pyrrolidin-1-yl)phenyl]methanamine Cyclopropyl, 4-pyrrolidinyl-phenyl, (S)-configuration Likely C14H18N2 (214.3 g/mol)* Chiral center; pyrrolidine enhances H-bonding potential; cyclopropyl adds rigidity. N/A
[4-(Pyrrolidin-1-yl)phenyl]methanamine Benzylamine with 4-pyrrolidinyl substituent C11H16N2 (176.26 g/mol) Density: 1.075 g/cm³; B.P.: 327°C; corrosive (handling precautions required).
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride Trifluoromethyl substituent, hydrochloride salt C11H12F3N·HCl (263.7 g/mol) Increased lipophilicity (CF3 group); salt improves solubility.
(R)-Cyclopropyl(phenyl)methanamine Phenyl substituent, (R)-configuration C10H13N (147.22 g/mol) Enantiomer with potential differences in receptor binding.
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride Trifluoromethoxy substituent, hydrochloride C11H12F3NO·HCl (283.7 g/mol) Electron-withdrawing CF3O group alters electronic properties.
4-(1H-Pyrazol-1-yl)phenylmethanamine hydrochloride Pyrazole substituent, hydrochloride C10H12N3·HCl (225.7 g/mol) Pyrazole introduces dual N-heterocyclic interactions.

*Estimated based on structural similarity to [4-(pyrrolidin-1-yl)phenyl]methanamine (C11H16N2) with additional cyclopropyl (C3H5) and methanamine (CH2NH2) groups.

Key Differences and Implications

Substituent Effects
  • Pyrrolidine vs. Trifluoromethyl: The pyrrolidine group in the target compound (vs. In contrast, trifluoromethyl groups increase lipophilicity and metabolic stability, as seen in (S)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride .
Stereochemical Considerations
  • The (S)-enantiomer may exhibit distinct biological activity compared to its (R)-counterpart, as observed in (R)-cyclopropyl(phenyl)methanamine, where stereochemistry influences receptor binding .
Salt Forms and Solubility
  • Hydrochloride salts (e.g., in and ) enhance aqueous solubility, critical for in vivo applications. The target compound’s free base form may require salt formation for optimal bioavailability.

Biological Activity

(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine, with the chemical formula C14H20N2 and CAS number 62987-34-2, is a chiral compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structural features of this compound include:

  • Cyclopropyl Group : Enhances receptor binding capabilities.
  • Pyrrolidine Moiety : Implicated in neuropharmacological activity.
  • Phenyl Ring : Provides a platform for further functionalization.

This compound's stereochemistry is crucial, as it influences its interaction with biological targets, affecting its pharmacological profile.

Neurotransmitter Modulation

Research indicates that this compound functions primarily as a neurotransmitter modulator , showing potential as both an agonist and antagonist at various receptors associated with the central nervous system. Key findings include:

  • Binding Affinity : Studies have demonstrated significant binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
  • Selectivity : The compound exhibits selective activity, indicating that minor structural modifications can lead to substantial variations in receptor selectivity and efficacy.

Case Studies

  • Receptor Interaction Studies :
    • A study assessed the interaction of this compound with histamine receptors. Results suggested that it could enhance cognitive processes by modulating these receptors, which are known to influence memory and learning .
  • Therapeutic Potential :
    • In vivo studies have indicated that this compound could potentially alleviate symptoms related to neurological disorders such as anxiety and depression, owing to its ability to modulate neurotransmitter levels effectively .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chiral Synthesis Techniques : Utilizing asymmetric synthesis to maintain chirality.
  • Functionalization Reactions : Employing various alkylating agents to introduce the cyclopropyl and pyrrolidine groups.

These methods underscore the versatility in synthesizing this compound while preserving its biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-(Pyrrolidin-1-YL)phenethylaminePhenethylamine backbone with pyrrolidineNeurotransmitter modulation
CyclopropylmethylamineSimple cyclopropane amineLess selective than (S)-cyclopropyl derivative
3-(Pyrrolidin-1-YL)benzaldehydePyrrolidine attached to benzaldehydePotential antipsychotic properties

This compound stands out due to its specific combination of cyclopropane and pyrrolidine, enhancing receptor binding compared to simpler analogs.

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